molecular formula C9H14N4O3 B13092855 N-(1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide CAS No. 104509-81-1

N-(1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Cat. No.: B13092855
CAS No.: 104509-81-1
M. Wt: 226.23 g/mol
InChI Key: JEWROWZORLRDSE-UHFFFAOYSA-N
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Description

N-(1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a complex organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of urea with ethyl acetoacetate, followed by methylation and subsequent amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under specific conditions. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of more reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate, while reduction might produce N-(1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanol.

Scientific Research Applications

N-(1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide has various applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.

    Industry: It is used in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
  • N-(1,3-Dimethyl-6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Uniqueness

N-(1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is unique due to its specific methylamino substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

104509-81-1

Molecular Formula

C9H14N4O3

Molecular Weight

226.23 g/mol

IUPAC Name

N-[1,3-dimethyl-4-(methylamino)-2,6-dioxopyrimidin-5-yl]acetamide

InChI

InChI=1S/C9H14N4O3/c1-5(14)11-6-7(10-2)12(3)9(16)13(4)8(6)15/h10H,1-4H3,(H,11,14)

InChI Key

JEWROWZORLRDSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N(C(=O)N(C1=O)C)C)NC

Origin of Product

United States

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